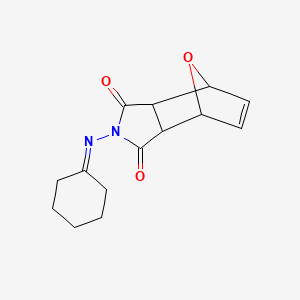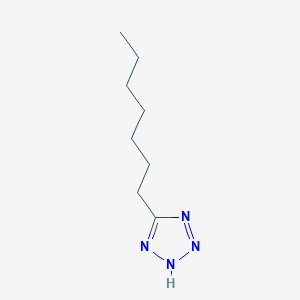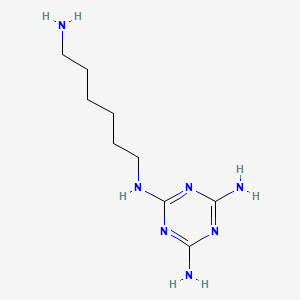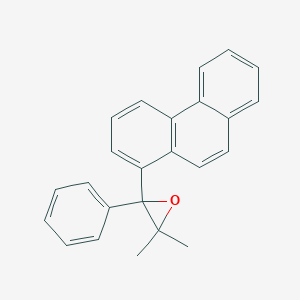
lithium;1,1,2,2,3-pentamethoxycyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,1,2,2,3-pentamethoxycyclopropane is an organolithium compound characterized by the presence of a cyclopropane ring substituted with five methoxy groups and a lithium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1,2,2,3-pentamethoxycyclopropane typically involves the reaction of 1,1,2,2,3-pentamethoxycyclopropane with a lithium reagent. One common method is the deprotonation of 1,1,2,2,3-pentamethoxycyclopropane using n-butyllithium at low temperatures, such as -78°C. This reaction results in the formation of the desired organolithium compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reactive lithium reagents and maintaining low temperatures to control the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1,1,2,2,3-pentamethoxycyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropane alcohols.
Applications De Recherche Scientifique
Lithium;1,1,2,2,3-pentamethoxycyclopropane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which lithium;1,1,2,2,3-pentamethoxycyclopropane exerts its effects involves its interaction with various molecular targets and pathways. The lithium atom in the compound can interact with enzymes and proteins, altering their activity. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3-pentamethoxycyclopropane: The parent compound without the lithium atom.
Lithium tetramethylpiperidide: Another organolithium compound with different structural features and reactivity.
1,1,2-trichloromethane: A compound with a similar cyclopropane ring but different substituents.
Uniqueness
Lithium;1,1,2,2,3-pentamethoxycyclopropane is unique due to the combination of its cyclopropane ring and multiple methoxy groups, which confer distinct reactivity and potential applications. The presence of the lithium atom further enhances its utility in various chemical reactions and research applications.
Propriétés
Numéro CAS |
92095-74-4 |
|---|---|
Formule moléculaire |
C8H15LiO5 |
Poids moléculaire |
198.2 g/mol |
Nom IUPAC |
lithium;1,1,2,2,3-pentamethoxycyclopropane |
InChI |
InChI=1S/C8H15O5.Li/c1-9-6-7(10-2,11-3)8(6,12-4)13-5;/h1-5H3;/q-1;+1 |
Clé InChI |
GZZRLBSUTXHKLE-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CO[C-]1C(C1(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)


![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
![2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B14362348.png)




![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)

